![molecular formula C21H17BrClNO B5205331 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole](/img/structure/B5205331.png)
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole is an organic compound with the molecular formula C21H17BrClNO. It is a derivative of carbazole, a heterocyclic aromatic compound, and features a bromo-chloro-methylphenoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbazole derivative with additional oxygen-containing functional groups, while reduction may result in the removal of halogen atoms.
Scientific Research Applications
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive carbazole derivatives.
Mechanism of Action
The mechanism of action of 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which is a simple heterocyclic aromatic compound.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
9-(2-Phenoxyethyl)carbazole: A similar compound with a phenoxyethyl substituent instead of the bromo-chloro-methylphenoxyethyl group.
Uniqueness
The combination of these substituents with the carbazole core provides a distinct chemical profile that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-14-12-17(22)21(18(23)13-14)25-11-10-24-19-8-4-2-6-15(19)16-7-3-5-9-20(16)24/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGVLRBQADTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

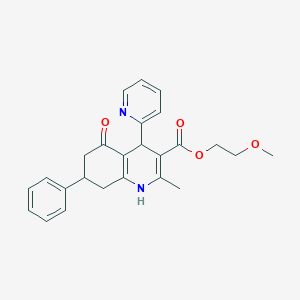
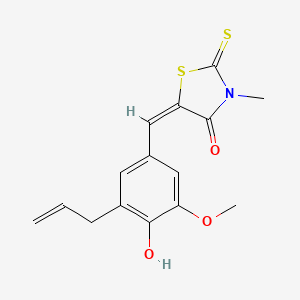
![2-chloro-N-[4-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B5205266.png)


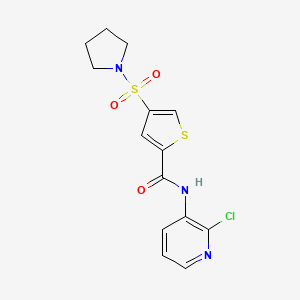
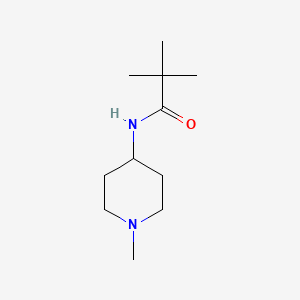
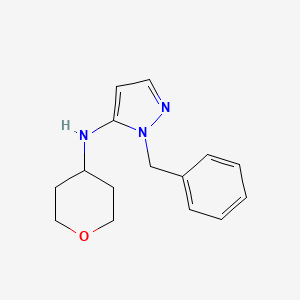
![methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5205324.png)
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5205328.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
